Androgen Receptor Antagonist Activity: Missing Direct Comparison with 2-(5-Methyl-1H-pyrazol-1-yl)acetamide Derivatives
No quantitative binding affinity, functional antagonist, or cellular anti-proliferative data could be located for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide (CAS 1702195-07-0) in any public database. In contrast, structurally related 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives (lacking the 3-amino group) have published IC50 values: compound 6g showed anti-proliferative IC50 of 13.6 μM against LNCaP cells, outperforming Bicalutamide (IC50 = 35.0 μM) [1]. No equivalent data exist for the 3-amino analog, preventing any direct potency or selectivity comparison.
| Evidence Dimension | Anti-proliferative activity (LNCaP prostate cancer cells) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivative 6g, IC50 = 13.6 μM; Bicalutamide, IC50 = 35.0 μM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | LNCaP cell line; comparator data from Guo et al., Med Chem Res, 2019 |
Why This Matters
Without matched-assay data, no scientific claim of superior, inferior, or equivalent AR antagonist activity can be supported for procurement prioritization.
- [1] Guo G, Liu J, Wang G, Zhang D, Lu J, Zhao G. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research. 2019;28:380-386. View Source
